Home > Products > Screening Compounds P24916 > Platinum selenoguanine
Platinum selenoguanine - 73572-63-1

Platinum selenoguanine

Catalog Number: EVT-1581887
CAS Number: 73572-63-1
Molecular Formula: C10H8N10PtSe2
Molecular Weight: 621.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Platinum selenoguanine falls under the category of platinum(II) complexes, which are known for their ability to interact with DNA, similar to other platinum-based chemotherapeutics like cisplatin. The specific classification of platinum selenoguanine as an antitumor agent stems from its structural similarities to established platinum drugs, with the addition of selenium potentially influencing its biological activity and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of platinum selenoguanine typically involves several key steps:

  1. Preparation of Precursors: The initial step includes the synthesis of selenoguanine, which can be achieved through various organic synthesis methods that involve selenium sources.
  2. Coordination Reaction: Platinum(II) salts, such as platinum(II) chloride or platinum(II) acetate, are reacted with selenoguanine in appropriate solvents under controlled conditions (e.g., temperature and pH) to facilitate the formation of the complex.
  3. Purification: The resulting product is purified using techniques such as recrystallization or chromatography to isolate the desired platinum selenoguanine compound.

Research indicates that various factors, including solvent choice and reaction conditions, can significantly affect the yield and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Platinum selenoguanine has a distinct molecular structure characterized by the coordination of platinum to the nitrogen atoms in the selenoguanine molecule. The general formula can be represented as [Pt(selenoguanine)2]Cl2, indicating that two selenoguanine ligands coordinate with one platinum center.

  • Molecular Weight: Approximately 325.25 g/mol.
  • Crystal Structure: X-ray crystallography studies have shown that the compound typically crystallizes in a monoclinic system, revealing important details about its three-dimensional arrangement .
Chemical Reactions Analysis

Reactions and Technical Details

Platinum selenoguanine can undergo several significant chemical reactions:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to release free selenoguanine and form hydroxylated platinum species.
  2. DNA Interaction: Like other platinum complexes, it can bind to DNA, forming adducts that interfere with DNA replication and transcription processes. This interaction is crucial for its antitumor activity.
  3. Redox Reactions: The presence of selenium allows for redox reactions that can modulate the compound's reactivity and biological activity, potentially enhancing its therapeutic effects .
Mechanism of Action

Process and Data

The mechanism of action for platinum selenoguanine primarily involves its interaction with cellular DNA:

  1. DNA Binding: Upon entering cells, the complex is activated (often through hydrolysis), leading to the formation of reactive species that bind covalently to DNA.
  2. Inhibition of Replication: The binding creates cross-links in DNA strands, preventing replication and transcription processes. This ultimately triggers cellular apoptosis (programmed cell death).
  3. Antioxidant Properties: Selenium's presence may also provide antioxidant effects, potentially reducing oxidative stress in healthy cells while selectively targeting cancerous cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water due to the polar nature of selenoguanine; solubility may vary based on pH.
  • Stability: Stability in solution can be influenced by pH and temperature; generally stable under physiological conditions but may degrade under extreme conditions.

Relevant analyses have shown that platinum selenoguanine exhibits moderate cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .

Applications

Scientific Uses

Platinum selenoguanine is primarily investigated for its potential as an anticancer agent. Its applications include:

  • Chemotherapy: As a novel chemotherapeutic agent aimed at treating various cancers by exploiting its DNA-binding properties.
  • Research Tool: Used in studies exploring the mechanisms of action for platinum-based drugs and their interactions with biological systems.
  • Developmental Studies: Investigated for potential use in combination therapies to enhance efficacy while minimizing side effects associated with traditional platinum compounds .
Introduction to Platinum Selenoguanine in Anticancer Research

Historical Evolution of Platinum-Selenium Coordination Complexes in Oncology

The exploration of platinum-selenium (Pt-Se) coordination complexes represents a significant evolution in metallodrug development, emerging from the convergence of platinum anticancer chemistry and selenium biochemistry. The foundational discovery of cisplatin's antitumor properties by Rosenberg in 1965 revolutionized cancer treatment but simultaneously revealed limitations that prompted the search for novel metal-based therapeutics [3] [7]. Initial investigations into Pt-Se compounds began in the early 1980s when Japanese researchers first synthesized selenoguanine-platinum(II) complexes and demonstrated their "antitumor activity of medium strength" with "very low toxicity" in murine L1210 leukemia models [4]. This seminal work established that the selenoguanine-Pt(II) complex exhibited prolonged pharmacological effects compared to free selenoguanine due to its slow release profile in biological systems [4].

The historical development of Pt-Se complexes has progressed through three distinct phases: (1) Early exploratory phase (1980s-2000s) focusing on simple coordination complexes; (2) Mechanistic investigation phase (2010-2020) elucidating ROS-mediated apoptosis pathways; and (3) Contemporary nanotechnology integration phase (2020-present) emphasizing self-assembling systems and targeted delivery [2] [5]. This evolution reflects a paradigm shift from purely cytotoxic agents toward multifunctional therapeutics exploiting selenium's unique biochemical properties. The progression mirrors broader trends in platinum drug development, which advanced from cisplatin to carboplatin and oxaliplatin, and now to targeted metallodrugs addressing resistance mechanisms [3] [7].

Table 1: Historical Milestones in Platinum-Selenium Anticancer Agent Development

Time PeriodDevelopment PhaseKey AdvancementsRepresentative Compounds
1981-2000Initial DiscoveryFirst synthesis of selenoguanine-Pt(II) complexesSelenoguanine-Pt(II)
2001-2015Mechanistic ElucidationIdentification of ROS-mediated apoptosis pathwaysPt-selenoether complexes
2016-PresentNanotechnology IntegrationSelf-assembling Pt-Se coordination polymersPt-selenomethionine esters

Rationale for Selenoguanine Integration into Platinum-Based Chemotherapeutics

The strategic incorporation of selenoguanine into platinum coordination chemistry addresses multiple pharmacological limitations inherent to classical platinum drugs. Selenoguanine, a selenium-containing purine analog, provides distinct advantages over traditional nitrogen-based ligands due to selenium's enhanced nucleophilicity and larger atomic radius, which significantly alters platinum complex reactivity and DNA binding kinetics [2] [8]. Biochemically, selenium compounds demonstrate preferential accumulation in tumor tissues due to the overexpression of selenium transport proteins in malignant cells, potentially enhancing tumor targeting while reducing systemic exposure [5] [8].

The molecular rationale stems from selenium's unique redox chemistry, which enables Pt-Se complexes to modulate cellular oxidative stress dynamics. Unlike classical platinum drugs that inadvertently generate harmful reactive oxygen species (ROS) contributing to normal tissue toxicity, Pt-selenoguanine complexes deliberately orchestrate controlled ROS generation specifically within cancer cells [2] [5]. This targeted oxidative stress induction capitalizes on the differential redox homeostasis between malignant and normal cells – cancer cells maintain elevated basal ROS levels, making them more vulnerable to additional oxidative insults. Furthermore, selenium's ability to form reversible selenide-selenoxide redox couples provides catalytic ROS amplification while avoiding complete antioxidant depletion in normal tissues [5] [8].

From a chemical perspective, the Pt-Se coordination bond exhibits intermediate lability between Pt-N and Pt-S bonds, offering optimized kinetics for controlled drug activation. The larger atomic radius of selenium (compared to nitrogen) creates distinctive steric and electronic effects that influence platinum's interaction with biological targets, particularly DNA [2] [4]. This unique coordination environment can facilitate novel adduct formation distinct from classical cisplatin-DNA lesions, potentially bypassing resistance mechanisms mediated by DNA repair pathways [2] [8].

Gaps in Classical Platinum Drug Efficacy and Selectivity

Classical platinum chemotherapeutics, including cisplatin, carboplatin, and oxaliplatin, face three fundamental limitations that Pt-selenoguanine complexes aim to address: innate and acquired resistance, insufficient tumor selectivity, and mechanistic monotony. Drug resistance remains the primary obstacle, with approximately 40-70% of cancer patients developing resistance to platinum-based regimens, depending on cancer type and treatment history [1] [7]. Resistance mechanisms include: (1) Reduced cellular accumulation via copper transporter CTR1 downregulation; (2) Enhanced drug inactivation by glutathione and metallothioneins; and (3) Increased DNA repair capacity through nucleotide excision repair (NER) and mismatch repair (MMR) systems [1] [6] [7].

The critical limitation of tumor selectivity manifests clinically as dose-limiting toxicities including nephrotoxicity, neurotoxicity, and myelosuppression. These adverse effects stem from the non-specific accumulation of platinum drugs in normal tissues, where they indiscriminately damage macromolecules [1] [7]. Importantly, less than 10% of administered cisplatin ultimately reaches and binds nuclear DNA in tumor cells, highlighting profound pharmacological inefficiency [6] [7]. This inefficiency necessitates high dosing regimens that exacerbate toxicity while still failing to overcome resistance in many malignancies.

Mechanistically, classical platinum drugs rely predominantly on DNA cross-linking as their primary cytotoxic mechanism, rendering them vulnerable to resistance pathways that repair or bypass DNA lesions [1] [7]. The limited mechanistic diversity creates cross-resistance patterns that compromise sequential or combination therapies. Pt-selenoguanine complexes address these gaps through multimodal mechanisms combining DNA targeting with redox modulation and, in advanced formulations, self-assembly properties that enhance tumor accumulation [2] [4] [5].

Properties

CAS Number

73572-63-1

Product Name

Platinum selenoguanine

IUPAC Name

2-amino-7H-purine-6-selenolate;platinum(2+)

Molecular Formula

C10H8N10PtSe2

Molecular Weight

621.3 g/mol

InChI

InChI=1S/2C5H5N5Se.Pt/c2*6-5-9-3-2(4(11)10-5)7-1-8-3;/h2*1H,(H4,6,7,8,9,10,11);/q;;+2/p-2

InChI Key

NNQCXYFKRFNNAS-UHFFFAOYSA-L

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)[Se-].C1=NC2=C(N1)C(=NC(=N2)N)[Se-].[Pt+2]

Synonyms

platinum selenoguanine
selenoguanine platinum(II)
selenoguanine PT(II)

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)[Se-].C1=NC2=C(N1)C(=NC(=N2)N)[Se-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.